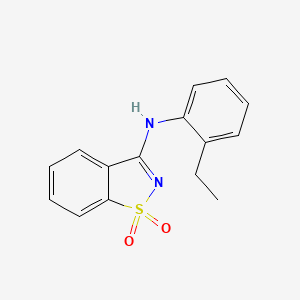

N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves strategic condensation reactions, typically employing 2-aminobenzothiazole and suitable aliphatic or aromatic components in the presence of catalysts or reagents to facilitate bond formation and functionalization. For example, the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol was reported for the synthesis of a related compound, showcasing the versatility of 2-aminobenzothiazole derivatives in heterocyclic chemistry (عبدالله محمد عسيري & سلمان أحمد خان, 2010).

Molecular Structure Analysis

Structural analysis of benzisothiazole derivatives reveals the presence of a benzisothiazole core, often functionalized with various substituents that influence the compound's physical and chemical properties. X-ray diffraction methods have been used to elucidate the molecular structures, revealing bond lengths and angles critical for understanding the compound's reactivity and interactions. A study on a related benzisothiazole derivative highlighted the significance of C–N bond lengths and the central amine linkage in determining the molecule's reactivity and potential applications in catalysis (Custódia S. C. Fonseca, 2009).

Chemical Reactions and Properties

Benzisothiazole derivatives participate in various chemical reactions, including condensation, substitution, and redox processes, attributed to the reactive sites on the benzisothiazole ring and substituents. The reactivity can be tailored by modifying the substituents, enabling the synthesis of a wide range of compounds for different applications. Notably, metal-assisted reactions have been explored for benzisothiazole derivatives, demonstrating their potential in catalysis and synthesis of complex molecules (Custódia S. C. Fonseca, 2009).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Reactivity

The crystal structure and reactivity of related benzisothiazolamine derivatives have been studied to understand their catalytic behavior and structural characteristics. For example, the structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide through X-ray diffraction has revealed similarities in C–N bond lengths with ether pseudosaccharyl derivatives, offering insights into its reactivity in catalytic transfer reduction (Fonseca, 2009).

Fluorescent Probes for Carbon Dioxide Monitoring

Innovative fluorescent probes based on the core structure of N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives have been developed for real-time monitoring of low carbon dioxide levels. These probes exhibit aggregation-enhanced emission (AEE) features and show selective, fast, and iterative responses to carbon dioxide, making them potential tools for biological and medical applications (Wang et al., 2015).

Conversion of Carbon Dioxide and Ethylene Oxide

A one-pot method using binary ionic liquids catalyzes the conversion of carbon dioxide, ethylene oxide, and amines to 3-aryl-2-oxazolidinones. This method demonstrates a synergistic catalytic effect, showcasing the potential of N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide derivatives in carbon capture and utilization strategies (Wang et al., 2014).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, including those structurally related to N-(2-ethylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, have been explored, highlighting their potential in cancer therapy. These compounds induce cytochrome P 450 1A1 and demonstrate potent antitumor activities in vitro and in vivo, presenting a promising avenue for clinical evaluation (Bradshaw et al., 2002).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-11-7-3-5-9-13(11)16-15-12-8-4-6-10-14(12)20(18,19)17-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQMGFOJIWERFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)